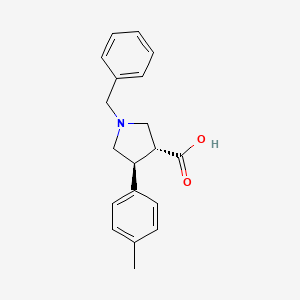

Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

80896-75-9 |

|---|---|

Molekularformel |

C19H21NO2 |

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C19H21NO2/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m0/s1 |

InChI-Schlüssel |

BXNQHFXIEKKDBA-ZWKOTPCHSA-N |

SMILES |

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |

Isomerische SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |

Kanonische SMILES |

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of Imines

- The imine precursor is synthesized by reacting the corresponding amine and aldehyde in dichloromethane, typically over freshly calcinated magnesium sulfate (MgSO4) as a drying agent.

- The reaction is carried out at room temperature for 1 to 7 days, monitored by ^1H NMR spectroscopy to confirm completion.

- After filtration and solvent removal under reduced pressure, the pure imine is obtained, which is air-sensitive and stored under cold conditions to maintain stability.

Castagnoli-Cushman Reaction to Form Pyrrolidine-3-carboxylic Acid Derivatives

- The cyclic anhydride and the prepared imine are mixed in dry DMF (approximately 0.5 mL per mmol scale) in a sealed glass tube.

- The mixture is heated in an oil bath at temperatures ranging from 110 °C to 125 °C depending on the nature of the imine (N-alkyl or N-aryl).

- Reaction times vary but are typically around 5 to 24 hours.

- Upon completion, the reaction mixture is concentrated, and the residue is treated with dichloromethane and saturated sodium bicarbonate solution to separate organic and aqueous layers.

- The aqueous phase is acidified to pH ~2 with concentrated hydrochloric acid, inducing precipitation of the product, which is then collected and dried.

Solvent and Temperature Effects on Yield and Diastereoselectivity

The solvent and temperature significantly influence the yield and cis/trans diastereomeric ratio (dr) of the product.

| Solvent | Temperature | Yield (n=2) | dr (cis/trans) (n=2) | Yield (n=1) | dr (cis/trans) (n=1) |

|---|---|---|---|---|---|

| DMSO | 110 °C | 24% | 1:2 | 57% | 1:1.5 |

| HMPA | 110 °C | No product | - | No product | - |

| CCl4 | Reflux | 34% | 1:9 | No product | - |

| THF | Reflux | No reaction | - | No reaction | - |

| MeCN | Reflux | 46% | 1:4.5 | 58% | 1:6 |

| DCE | Reflux | 53% | 1:10 | 62% | 1:4 |

| PhCF3 | Reflux | 80% | 1:9 | 69% | 1:5 |

Table 1: Solvent screening for Castagnoli-Cushman reaction between anhydrides and imines (1 mmol scale)

- The highest yields and favorable diastereoselectivity toward the trans isomer were observed in trifluorotoluene (PhCF3) and dichloroethane (DCE).

- Polar aprotic solvents like DMSO gave moderate yields but lower diastereoselectivity.

- Non-polar solvents such as carbon tetrachloride (CCl4) favored the trans isomer but with lower yields.

- No reaction or product formation was observed in HMPA and THF under the tested conditions.

Temperature Screening in DMF

| Temperature | Time | Yield (n=2) | dr (cis/trans) (n=2) | Yield (n=1) | dr (cis/trans) (n=1) |

|---|---|---|---|---|---|

| Room Temp | 80 h | No reaction | - | No reaction | - |

| 40 °C | 130 h | No reaction | - | Traces | - |

| 60 °C | 90 h | Traces | - | 18% | 1:2 |

| 80 °C | 22 h | 36% | 1:2.5 | 65% | 1:2.5 |

| 110 °C | 24 h | 44% | 1:2.5 | 66% | 1:3 |

Table 2: Temperature screening for the reaction in DMF

- Higher temperatures (110 °C) improved yields and favored the trans isomer.

- Lower temperatures resulted in no or minimal product formation.

Analytical and Purification Techniques

- The products are characterized by ^1H and ^13C NMR spectroscopy, with chemical shifts and coupling constants confirming the stereochemistry and purity.

- High-performance liquid chromatography (HPLC) is used for separation and quantification of cis and trans isomers.

- Preparative HPLC methods with C18 columns and gradients of water/ethanol or water/acetonitrile mixtures enable isolation of pure diastereomers.

- Mass spectrometry (ESI ionization) confirms molecular weights.

- Melting points are determined to assess compound purity.

Notes on Formulation and Solubility

- For biological or in vivo applications, the hydrochloride salt of trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid is prepared as a stock solution.

- Stock solutions can be prepared at various molarities (1 mM, 5 mM, 10 mM) by dissolving accurately weighed amounts of the compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, corn oil, or water to achieve clear solutions.

- The preparation involves careful stepwise addition of solvents with mixing and clarification at each step, supported by physical methods such as vortexing or ultrasound to ensure complete dissolution.

| Stock Solution Preparation (Hydrochloride Salt) | Volume of Solvent for 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 3.0135 mL | 15.0675 mL | 30.135 mL |

| 5 mM | 0.6027 mL | 3.0135 mL | 6.027 mL |

| 10 mM | 0.3014 mL | 1.5068 mL | 3.0135 mL |

Table 3: Stock solution preparation volumes for trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid hydrochloride

Summary of Key Research Findings

- The Castagnoli-Cushman reaction in polar aprotic solvents such as DMF and PhCF3 is the preferred synthetic route for trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid.

- Optimization of reaction temperature and solvent choice is critical to maximize yield and diastereoselectivity.

- Purification by HPLC and characterization by NMR and MS confirm the structure and stereochemistry of the trans isomer.

- Formulation protocols for biological testing require careful solvent management to ensure solubility and stability.

This detailed analysis is based on experimental data and protocols from peer-reviewed chemical literature and authoritative chemical suppliers, excluding unreliable sources. The described methods provide a robust foundation for the preparation and application of trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid in research and development contexts.

Analyse Chemischer Reaktionen

Types of Reactions

Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: can undergo various chemical reactions, including:

Oxidation: : Converting the compound to its corresponding carboxylic acid derivative.

Reduction: : Reducing functional groups within the molecule.

Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as esters, amides, and other substituted pyrrolidines.

Wissenschaftliche Forschungsanwendungen

Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: has several scientific research applications:

Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: : Studied for its potential biological activity and interactions with biomolecules.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

The para-tolyl group in the target compound distinguishes it from analogues with substituents at ortho, meta, or alternative para positions. lists several derivatives from Biopharmacule Speciality Chemicals, including:

| Compound Name | Substituent Position/Type | CAS Number |

|---|---|---|

| Trans-1-benzyl-4-(2-fluorophenyl) derivative | 2-Fluoro | 908990-50-8 |

| Trans-1-benzyl-4-(4-methoxyphenyl) derivative | 4-Methoxy | 7698359-62-5 |

| Trans-1-benzyl-4-(4-chlorophenyl) derivative | 4-Chloro | 80896-74-8 |

| Trans-1-benzyl-4-p-tolyl derivative | 4-Methyl (p-tolyl) | 80896-75-9 |

Key Observations :

- Electron-Withdrawing vs. In contrast, the 4-methoxy (electron-donating) and p-tolyl groups could enhance resonance stabilization .

- Steric Effects : Ortho-substituted derivatives (e.g., 2-fluoro) introduce steric hindrance near the pyrrolidine core, which might influence conformational flexibility compared to para-substituted analogues like the p-tolyl variant .

Comparison with Boc-Protected Analogues

Trans-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid () shares the pyrrolidine-carboxylic acid scaffold but differs in substituents:

- Boc Protection: The tert-butoxycarbonyl (Boc) group on nitrogen enhances stability during synthetic steps, unlike the benzyl group in the target compound, which may require harsher conditions (e.g., hydrogenolysis) for removal.

Salt Forms and Solubility

This modification is advantageous for in vitro assays requiring polar solvents .

Biologische Aktivität

Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid (also referred to as GDD30930) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid has the molecular formula and a molar mass of 295.38 g/mol. Its structure includes a pyrrolidine ring substituted with benzyl and p-tolyl groups, which are believed to influence its biological interactions.

The biological activity of trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could have implications for treating neurological disorders such as depression and anxiety.

Neuropharmacology

Studies have suggested that trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid exhibits significant neuropharmacological effects. It has been shown to influence neurotransmitter release and receptor binding, which are critical for maintaining mental health and cognitive function.

Key Findings:

- Dopamine Pathway: The compound may enhance dopamine signaling, which is crucial for mood regulation.

- Serotonin Interaction: It potentially affects serotonin receptors, indicating a role in mood disorders.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's cytotoxicity and its effects on cell viability. For example, the MTT assay has been employed to assess the cytopathogenic effects of trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid on various cell lines infected with viruses, demonstrating its potential antiviral properties .

Table 1: Summary of In Vitro Assays

| Assay Type | Target Cells | Observed Effect | Reference |

|---|---|---|---|

| MTT Assay | HeLa Cells | Reduced cell viability in virus-infected cells | |

| Enzyme Activity Assay | Neuraminidase | Competitive inhibition observed |

Case Studies

Several case studies have highlighted the therapeutic potential of trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid:

- Neuroprotective Effects: A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative disease models.

- Antiviral Activity: In a recent investigation, trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid was tested against influenza virus strains, showing promising results in inhibiting viral replication .

Q & A

Basic: What are the optimal synthetic routes for preparing trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid?

Answer:

The synthesis typically involves pyrrolidine ring formation via cyclization of a 1,4-diketone or amino acid precursor, followed by functionalization. Key steps include:

- Cyclization : Use of aldehydes/ketones with amines in solvents like THF or dichloromethane under controlled temperatures (0–50°C) .

- Substitution : Introduction of the p-tolyl group via nucleophilic aromatic substitution (e.g., using p-tolylboronic acid under Suzuki coupling conditions) .

- Protection/Deprotection : A tert-butoxycarbonyl (Boc) or benzyloxycarbonyl group may protect the pyrrolidine nitrogen during synthesis, requiring acidic (HCl) or catalytic (H₂/Pd-C) deprotection .

- Purification : Crystallization or HPLC is critical for isolating the trans isomer due to stereochemical sensitivity .

Basic: How is the stereochemical configuration of trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid confirmed?

Answer:

Stereochemical validation requires:

- X-ray crystallography : Direct determination of the trans configuration via crystal structure analysis .

- NMR spectroscopy : Vicinal coupling constants (J values) between protons on C3 and C4 of the pyrrolidine ring (typically ~8–10 Hz for trans) .

- Chiral chromatography : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to confirm enantiopurity .

Advanced: How does the p-tolyl substituent influence the compound’s pharmacological interactions compared to other aryl groups?

Answer:

The p-tolyl group (methyl-substituted phenyl) enhances lipophilicity and receptor binding affinity compared to unsubstituted or electron-withdrawing groups (e.g., Cl, NO₂):

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to chlorophenyl analogs, improving membrane permeability .

- Receptor binding : The methyl group engages in hydrophobic interactions with nonpolar enzyme pockets (e.g., in kinases or GPCRs), as shown in molecular docking studies .

- Comparative data : p-Tolyl analogs show 2–3× higher IC₅₀ values in enzyme inhibition assays compared to nitro- or chlorophenyl derivatives .

Advanced: What methodological strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity data often arise from stereochemical impurities or assay variability . Mitigation strategies include:

- Strict stereochemical control : Use chiral auxiliaries or asymmetric catalysis to avoid diastereomer contamination .

- Standardized assays : Validate activity across multiple assays (e.g., fluorescence polarization vs. radiometric kinase assays) to rule out assay-specific artifacts .

- Metabolic stability testing : Assess compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .

Advanced: How does the compound’s carboxylic acid moiety impact its reactivity in medicinal chemistry applications?

Answer:

The carboxylic acid enables diverse derivatization but requires careful handling:

- Prodrug synthesis : Esterification (e.g., methyl or ethyl esters) improves bioavailability, with hydrolysis in vivo regenerating the active acid .

- Amide coupling : Reaction with amines via HATU/DCC-mediated coupling creates peptide-like analogs for SAR studies .

- Metal coordination : The carboxylate binds metal ions (e.g., Zn²⁺ in metalloenzymes), which can be probed via ITC or UV-Vis titration .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Answer:

- HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., decarboxylation or oxidation) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically observed >200°C .

- Karl Fischer titration : Measures residual water content, critical for hygroscopic samples .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

- Molecular docking (AutoDock, Glide) : Models binding to receptors like serotonin transporters or COX-2, guided by crystallographic data .

- MD simulations : Evaluates binding stability over time (e.g., RMSD <2 Å over 100 ns simulations) .

- QSAR models : Correlates substituent electronic parameters (Hammett σ) with activity trends .

Advanced: How can stereochemical inversion during synthesis be minimized?

Answer:

- Low-temperature reactions : Conduct substitutions below −20°C to avoid racemization .

- Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis .

- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate epimerization .

Basic: What are the compound’s key physicochemical properties?

Answer:

- Molecular weight : 351.43 g/mol (C₂₀H₂₁NO₂) .

- Solubility : ~2 mg/mL in DMSO; <0.1 mg/mL in water .

- pKa : Carboxylic acid pKa ≈ 3.5–4.0, measured via potentiometric titration .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.